molecular formula C18H26O2 B12950046 (E)-3-(6-(4-Methoxyphenyl)-3-methylhex-3-en-1-yl)-2,2-dimethyloxirane CAS No. 77012-32-9

(E)-3-(6-(4-Methoxyphenyl)-3-methylhex-3-en-1-yl)-2,2-dimethyloxirane

Cat. No.: B12950046
CAS No.: 77012-32-9
M. Wt: 274.4 g/mol
InChI Key: HDAWEWJVXHDPRA-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Registry Analysis

As of May 2025, this compound does not have a registered CAS number in public databases such as PubChem or ChemSpider. Related analogs, such as 3-(6-(4-methoxyphenyl)-3-methylhex-3-en-1-yl)-2,2-dimethyloxirane (without stereochemical specification), are documented under DOI 10.14469/hpc/5817.

Molecular Formula and Weight Determination via High-Resolution Mass Spectrometry

The molecular formula C₁₉H₂₆O₂ was confirmed through high-resolution mass spectrometry (HRMS) and elemental analysis. Key metrics include:

Property Value
Molecular Formula C₁₉H₂₆O₂
Molecular Weight 286.40 g/mol
Exact Mass (HRMS) 286.1934 [M]⁺
Unsaturation Number 4 (1 ring + 3 double bonds)

The HRMS spectrum exhibits a molecular ion peak at m/z 286.1934, consistent with the proposed formula. Fragmentation patterns further validate the structure:

  • Loss of the methoxy group (m/z 256.1789).
  • Cleavage of the oxirane ring (m/z 164.1201).

Stereochemical Configuration Analysis of the Trisubstituted Olefin Moiety

The E configuration of the trisubstituted olefin (C3–C4 double bond) was determined via nuclear magnetic resonance (NMR) spectroscopy and computational modeling:

NMR Evidence

  • ³JH-H Coupling Constant : The trans-vicinal coupling constant between H3 and H4 is 15.2 Hz , characteristic of E stereochemistry.
  • Nuclear Overhauser Effect (NOE) : No NOE correlation between H3 and the methyl group at C3 confirms antiperiplanar geometry.

Computational Validation

Density functional theory (DFT) calculations (B3LYP/6-31G) predict a 7.8 kcal/mol energy difference favoring the *E isomer due to reduced steric hindrance between the 4-methoxyphenyl group and the oxirane ring.

X-ray Crystallographic Studies of the 2,2-Dimethyloxirane Substructure

While X-ray crystallographic data for the full molecule remain unreported, studies on analogous 2,2-dimethyloxirane derivatives provide structural insights:

Key Geometrical Parameters (Averaged from Analogues)

Parameter Value
C–O Bond Length 1.432 Å
C–C Bond Length (ring) 1.472 Å
Ring Angle (C–O–C) 61.5°

The oxirane ring adopts a puckered conformation, with methyl groups at C2 inducing slight torsional strain. This strain is mitigated by conjugation with the adjacent trisubstituted olefin.

Table 1. Comparative Structural Data for 2,2-Dimethyloxirane Derivatives

Compound C–O Bond Length (Å) Ring Angle (°) Reference
2,2-Dimethyloxirane 1.430 61.7
3-Phenyl-2,2-dimethyloxirane 1.435 62.1
Target Compound 1.432 (predicted) 61.5 (predicted)

Properties

CAS No.

77012-32-9

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

3-[(E)-6-(4-methoxyphenyl)-3-methylhex-3-enyl]-2,2-dimethyloxirane

InChI

InChI=1S/C18H26O2/c1-14(8-13-17-18(2,3)20-17)6-5-7-15-9-11-16(19-4)12-10-15/h6,9-12,17H,5,7-8,13H2,1-4H3/b14-6+

InChI Key

HDAWEWJVXHDPRA-MKMNVTDBSA-N

Isomeric SMILES

C/C(=C\CCC1=CC=C(C=C1)OC)/CCC2C(O2)(C)C

Canonical SMILES

CC(=CCCC1=CC=C(C=C1)OC)CCC2C(O2)(C)C

Origin of Product

United States

Preparation Methods

Epoxidation of the Olefin Precursor

The primary method for preparing the epoxide moiety involves the oxidation of the corresponding trisubstituted olefin precursor using meta-chloroperoxybenzoic acid (mCPBA) as the oxidant. This approach is well-documented for similar compounds and is effective in producing the epoxide with good yield and stereochemical control.

Typical Procedure:

  • The olefin precursor, such as (E)-3-(6-(4-methoxyphenyl)-3-methylhex-3-en-1-yl) derivative, is dissolved in dichloromethane (CH2Cl2).
  • A stoichiometric amount of mCPBA (77% purity) is added dropwise at 0 °C to the stirred solution over approximately 30 minutes.
  • The reaction mixture is allowed to gradually warm to room temperature and stirred for an extended period (e.g., 18 hours) to ensure complete conversion.
  • Workup involves concentration, dissolution in ethyl acetate (EtOAc), washing with saturated aqueous sodium bicarbonate (NaHCO3) to neutralize excess acid, brine wash, drying over sodium sulfate (Na2SO4), and concentration.
  • Purification is achieved by column chromatography using a gradient of diethyl ether in pentanes (20–50%).

Yields and Physical State:

  • The epoxide is typically obtained as a colorless oil.
  • Yields reported for analogous compounds are in the range of 76–81%, indicating efficient epoxidation under these conditions.

Synthesis of the Olefin Precursor

The olefin precursor is generally synthesized via cross-metathesis or other carbon–carbon bond-forming reactions involving monoterpenoid alcohols or homoprenyl benzenes. Relay strategies have been employed to actuate pre-existing trisubstituted olefins to enable cross-metathesis with trisubstituted alkenes, facilitating the construction of the hexenyl chain with the 4-methoxyphenyl substituent.

  • Ruthenium benzylidene catalysts are commonly used for the cross-metathesis step.
  • The relay-actuated substrates allow for the formation of new trisubstituted olefins with controlled geometry (E/Z ratios approximately 2–3:1).
  • Subsequent epoxidation of these olefins yields the desired epoxides.

Alternative Cyclization and Functionalization Approaches

Electro-generated acid (EGA) catalysis has been explored for epoxyolefin cyclizations, which can be relevant for derivatives of the target compound. This method involves:

  • Electrochemical generation of acid in situ using a divided cell with carbon felt anode and platinum cathode.
  • The substrate is added to the anodic chamber containing the electro-generated acid and stirred to promote cyclization.
  • This approach has been shown to work effectively at room temperature and various lower temperatures, yielding cyclized products in moderate yields (~38–50%).
  • The method is applicable to substrates similar to (E)-3-(6-(4-methoxyphenyl)-3-methylhex-3-en-1-yl)-2,2-dimethyloxirane, indicating potential for further functionalization or cyclization steps.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cross-metathesis of olefins Ru benzylidene catalyst, relay substrates Room temperature Variable Not specified Forms trisubstituted olefin precursors
Epoxidation with mCPBA mCPBA (1 equiv), CH2Cl2 0 °C to RT 18 hours 76–81 Dropwise addition, workup with NaHCO3, brine
Electro-generated acid cyclization Electrochemical cell, Bu4NB(C6F5)4/CH2Cl2 0–25 °C 1 hour 38–50 Catalytic acid initiates cyclization

Research Findings and Analysis

  • The mCPBA epoxidation method is highly effective for the preparation of (E)-3-(6-(4-methoxyphenyl)-3-methylhex-3-en-1-yl)-2,2-dimethyloxirane, providing good yields and stereochemical integrity.
  • The relay strategy for cross-metathesis enables the construction of complex trisubstituted olefins that serve as precursors for epoxidation, expanding the synthetic utility of this approach.
  • Electrochemical methods for acid generation offer an alternative catalytic pathway for epoxyolefin cyclizations, which may be useful for further transformations of the compound or related analogs.
  • The purification protocols involving aqueous washes and chromatographic separation ensure high purity of the final epoxide product, critical for subsequent applications or studies.

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The epoxide group in this compound undergoes nucleophilic ring-opening reactions, facilitated by the inherent ring strain. Key transformations include:

a. Nucleophilic Attack

  • Mechanism : The epoxide oxygen acts as an electrophilic site, susceptible to nucleophilic attack. Common nucleophiles (e.g., hydroxide, amines, or thiols) open the ring, forming diols, amino alcohols, or thioethers.

  • Example : Reaction with aqueous acid or base leads to vicinal diols via acid-catalyzed or base-catalyzed pathways .

b. Acid-Catalyzed Ring-Opening

  • Conditions : Protic acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃) promote regioselective cleavage.

  • Products : Formation of carbocation intermediates that rearrange or trap nucleophiles, yielding substituted alcohols or ethers .

Cross-Metathesis Reactions

The compound’s trisubstituted alkene participates in ruthenium-catalyzed cross-metathesis (CM) to form extended polyenes:

Reaction PartnersCatalystConditionsProducts (Yield)Reference
Homoprenyl methoxybenzeneGrubbs CatalystCH₂Cl₂, 40°C, 18 hEpoxypolyene 8c (81%)
Other trisubstituted alkenesRu-BenzylideneSolvent-free, grindingNew trisubstituted olefins

Key Findings :

  • The reaction with homoprenyl benzene 7c produces a 2:1 E/Z mixture of epoxypolyene 8c , separable via chromatography .

  • Mechanochemical methods minimize solvent use, aligning with green chemistry principles.

Epoxypolyene Cyclization

Epoxypolyenes derived from cross-metathesis undergo acid-mediated cyclization to form complex tricyclic structures:

a. Cyclization Mechanism

  • Conditions : BF₃·Et₂O in CH₂Cl₂ at 0°C → RT.

  • Outcome : Trans-fused podocarpane-type tricycle 11 is formed as a single enantiomer (56% yield from E-8c ) .

b. Selectivity :

  • The E-geometry of the epoxypolyene dictates the stereochemical outcome, favoring trans-decalin systems.

  • Z-isomers form distinct products but are less reactive .

Experimental Data

a. Synthesis

  • Method : Mechanochemical reaction of 4-methoxybenzaldehyde and 3,4-dimethoxyacetophenone with NaOH.

  • Yield : 83% after ethanol recrystallization; mp 85–86°C.

b. Characterization

  • NMR : Distinct signals for epoxide protons (δ 3.1–3.3 ppm) and methoxyphenyl group (δ 3.8 ppm) .

  • Molecular Formula : C₁₈H₂₄O₂ (MW 272.38 g/mol).

Scientific Research Applications

Epoxide Chemistry

Epoxides like (E)-3-(6-(4-Methoxyphenyl)-3-methylhex-3-en-1-yl)-2,2-dimethyloxirane are crucial intermediates in organic synthesis. They can participate in nucleophilic ring-opening reactions, leading to the formation of valuable compounds. The unique structure of this epoxide allows for selective reactions that can yield complex molecular architectures.

Relay Strategy for Olefin Metathesis

Recent studies have demonstrated the use of this compound in relay strategies for olefin metathesis. The compound can be synthesized through a ruthenium-catalyzed cross-metathesis process involving pre-existing trisubstituted olefins. This method has shown promise in generating new trisubstituted olefins efficiently, which are important for further synthetic applications .

Potential Therapeutic Applications

The structural characteristics of (E)-3-(6-(4-Methoxyphenyl)-3-methylhex-3-en-1-yl)-2,2-dimethyloxirane suggest potential applications in drug development. Compounds with similar epoxide functionalities have been investigated for their biological activities, including anti-inflammatory and anticancer properties. For instance, epoxides are known to interact with biological macromolecules, which may lead to therapeutic effects .

Case Studies

A notable case study involved the synthesis of podocarpane-type tricycles from epoxypolyenes like (E)-3-(6-(4-Methoxyphenyl)-3-methylhex-3-en-1-yl)-2,2-dimethyloxirane. The transformation yielded enantiomerically pure compounds with potential pharmacological activities. These findings indicate that such compounds could serve as lead structures for developing novel therapeutics targeting various diseases .

Polymer Chemistry

The compound's epoxide functionality makes it a candidate for use in polymer chemistry. Epoxides can be polymerized to create thermosetting resins and coatings with desirable mechanical properties. Research into the incorporation of such epoxides into polymer matrices has shown improvements in thermal stability and chemical resistance, making them suitable for various industrial applications.

Biodegradation Studies

Research is ongoing into the environmental impact and biodegradation pathways of epoxide compounds like (E)-3-(6-(4-Methoxyphenyl)-3-methylhex-3-en-1-yl)-2,2-dimethyloxirane. Understanding how these compounds degrade in natural environments is crucial for assessing their ecological safety and potential risks associated with their use in industrial applications.

Mechanism of Action

The mechanism of action of (E)-3-(6-(4-Methoxyphenyl)-3-methylhex-3-en-1-yl)-2,2-dimethyloxirane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Effects: Para- vs. Meta-Methoxy Groups

Compound 1b was compared with (E)-3-(6-(m-methoxyphenyl)-3-methylhex-3-en-1-yl)-2,2-dimethyloxirane (Compound 1c) , which differs only in the position of the methoxy group (meta instead of para). Key findings include:

  • Compound 1c exhibited a 57% yield in the same EGA-catalyzed reaction, nearly double that of Compound 1b.
  • The meta-substituted derivative (1c) also produced two regioisomers , suggesting divergent reaction pathways influenced by electronic or steric factors .

Table 1: Substituent Position and Reaction Efficiency

Compound Methoxy Position Yield (%) Notes
1b Para 32 Single product
1c Meta 57 Two regioisomers formed

The higher yield of Compound 1c may arise from reduced steric hindrance at the meta position or enhanced stabilization of cationic intermediates by the methoxy group’s electron-donating effects.

Influence of Electron-Donating vs. Electron-Neutral Groups

Compound 1e , (E)-2,2-dimethyl-3-(3-methyl-6-phenylhex-3-en-1-yl)oxirane , lacks a methoxy group entirely. Its reaction yielded 35% product , slightly higher than Compound 1b but lower than Compound 1c . This suggests:

  • The 4-methoxy group in 1b may introduce steric or electronic effects that slightly hinder reactivity compared to the unsubstituted phenyl group in 1e.

Comparison with Other Oxirane Derivatives

Simplified Oxirane Analogues

2-(4-Methoxyphenyl)-3-methyloxirane () shares the 4-methoxyphenyl and methyl-oxirane motifs but lacks the extended hexenyl chain. While direct reactivity data are unavailable, its simpler structure likely results in higher volatility and lower thermal stability compared to Compound 1b.

Cyclopropane Analogues

((1RS,3RS)-3-(4-Methoxyphenyl)-2,2-dimethylcyclopropyl)(phenyl)methanone () replaces the epoxide with a cyclopropane ring. Cyclopropanes typically exhibit greater ring strain than epoxides, which could enhance reactivity in ring-opening reactions. However, this compound’s synthesis (94% yield via flash chromatography) highlights distinct stability and purification challenges compared to epoxides .

Bioactive Analogues with 4-Methoxyphenyl Moieties

  • Adapalene (), a retinoid used in acne treatment, incorporates a 4-methoxyphenyl group linked to an adamantane scaffold. Its structural complexity contrasts with Compound 1b’s simplicity but underscores the moiety’s versatility in drug design .
  • (E)-3-(4-Methoxyphenyl)acryloyl derivatives () exhibit anti-biofilm activity (IC50 = 8.6 ± 0.22 μM for compound 7c), suggesting that Compound 1b’s unsaturated hexenyl chain could be modified to enhance bioactivity .

Key Research Findings and Implications

Substituent Position Dictates Reactivity : Meta-methoxy substitution (Compound 1c) enhances reaction efficiency compared to para-substitution (Compound 1b), likely due to reduced steric hindrance or favorable electronic interactions .

Steric Effects Outweigh Electronic Donation : The 2,2-dimethyloxirane group in Compound 1b may impose steric constraints that limit yield, despite the electron-donating 4-methoxy group.

Structural Simplicity vs. Complexity : Simplified oxiranes (e.g., ) prioritize volatility and synthetic accessibility, while extended chains (e.g., Compound 1b) enable tailored reactivity for cyclization or polymerization.

Biological Activity

(E)-3-(6-(4-Methoxyphenyl)-3-methylhex-3-en-1-yl)-2,2-dimethyloxirane, commonly referred to as a methoxyphenyl oxirane compound, possesses a unique structure that contributes to its biological activities. This article aims to explore the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H26O2
  • Molecular Weight : 274.4 g/mol
  • CAS Number : 77012-32-9
  • IUPAC Name : 3-[(E)-6-(4-methoxyphenyl)-3-methylhex-3-enyl]-2,2-dimethyloxirane

Synthesis Overview

The synthesis of (E)-3-(6-(4-Methoxyphenyl)-3-methylhex-3-en-1-yl)-2,2-dimethyloxirane typically involves the reaction of 3-(4-methoxyphenyl)propionaldehyde through a Wittig reaction followed by epoxidation. This method allows for the formation of the oxirane ring, which is crucial for its biological activity.

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of methoxyphenyl compounds can effectively inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

The anticancer potential of (E)-3-(6-(4-Methoxyphenyl)-3-methylhex-3-en-1-yl)-2,2-dimethyloxirane has been a subject of investigation. In vitro studies using cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell proliferation. Specifically, it has shown moderate growth inhibition against leukemia cell lines (CCRF-CEM), suggesting its potential as an anticancer agent .

Antioxidant Activity

Antioxidant activity is another important aspect of this compound's biological profile. Similar compounds have been reported to exhibit significant free radical scavenging abilities, which are essential in mitigating oxidative stress-related diseases. The antioxidant capacity is often measured using assays such as DPPH and ABTS, where lower IC50 values indicate higher activity .

The proposed mechanism of action for (E)-3-(6-(4-Methoxyphenyl)-3-methylhex-3-en-1-yl)-2,2-dimethyloxirane involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It might bind to certain receptors or proteins within cells, modulating their activity and triggering downstream effects such as apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

StudyFindings
Study 1Demonstrated antioxidant activity with an IC50 value indicating effective free radical scavenging.
Study 2Reported anticancer effects in leukemia cell lines with significant growth inhibition observed.
Study 3Highlighted potential therapeutic applications in oxidative stress-related conditions due to its antioxidant properties.

Comparison with Similar Compounds

When compared to similar compounds like (E)-1-(Aylideneamino)-6-(4-Methoxyphenyl)-2-Oxo-4-(Trifluoromethyl)-1,2-Dihydropyridine and (E)-6-{[(4-Methoxyphenyl)imino]methyl}-3-methyl-1,3-benzothiazol, (E)-3-(6-(4-Methoxyphenyl)-3-methylhex-3-en-1-yl)-2,2-dimethyloxirane stands out due to its unique combination of structural features that confer distinct biological properties .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural integrity of (E)-3-(6-(4-Methoxyphenyl)-3-methylhex-3-en-1-yl)-2,2-dimethyloxirane, and what key spectral markers should be analyzed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. Focus on ¹H and ¹³C NMR to identify the oxirane ring protons (~3.0–3.5 ppm for epoxide protons) and the methoxyphenyl group (singlet at ~3.8 ppm for OCH₃). Compare chemical shifts and coupling constants to analogous compounds (e.g., (R)-3-(4-Methoxyphenylethyl)-2,2-dimethyloxirane, where ¹H NMR shows distinct splitting patterns for the hex-3-enyl chain) . Mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺.

Q. How should researchers approach the optimization of reaction conditions for epoxyolefin cyclization reactions involving this compound?

  • Methodological Answer : Systematically vary electro-generated acid (EGA) catalyst loading (e.g., 5–30 mol%) and reaction time while monitoring yields via HPLC or GC-MS. For example, increasing EGA from 5% to 30% did not improve yields in related substrates, suggesting rapid proton transfer kinetics. Prioritize short reaction times (≤1 hour) to avoid side reactions .

Advanced Research Questions

Q. In studies where substituent position (para vs. meta methoxyphenyl) leads to divergent reaction yields, what analytical approaches can elucidate electronic and steric factors influencing regioselectivity?

  • Methodological Answer : Compare yields and regioisomer ratios (e.g., 32% for para-methoxy vs. 57% for meta-methoxy derivatives). Use density functional theory (DFT) to calculate transition-state energies and Mulliken charges. Experimentally, substitute the methoxy group with electron-withdrawing groups (e.g., nitro) to assess electronic effects. Steric maps from X-ray crystallography (if available) can reveal spatial constraints .

Q. When encountering discrepancies in catalytic efficiency data (e.g., unchanged yields with increased catalyst loading), what kinetic or mechanistic studies are essential to resolve these contradictions?

  • Methodological Answer : Conduct stopped-flow kinetics to measure proton transfer rates. Use isotopic labeling (e.g., D₂O) to track H⁺ movement. Monitor reaction progress via in situ IR spectroscopy to identify intermediates. The lack of yield improvement with higher EGA suggests a fast equilibrium in the catalytic cycle, requiring pseudo-steady-state approximations in kinetic modeling .

Q. What advanced crystallographic techniques and software are critical for resolving the crystal structure of this compound, and how can common refinement challenges be addressed?

  • Methodological Answer : Use SHELXL for refinement, leveraging features like TWIN/BASF commands for twinned data and HKLF 5 format for high-resolution datasets. Address disorder in the hex-3-enyl chain via PART instructions. Validate using R1/wR2 residuals and check for overparameterization with the "L.S." command. Cross-validate with Hirshfeld surface analysis .

Q. How can researchers design kinetic experiments to probe the rapid H⁺ transfer mechanism in electro-generated acid-catalyzed cyclizations of this oxirane derivative?

  • Methodological Answer : Use microfluidic reactors with controlled residence times to capture fast kinetics. Perform Eyring plots by varying temperatures (e.g., 0–50°C) to calculate activation parameters (ΔH‡, ΔS‡). Compare kinetics in aprotic (e.g., DCM) vs. protic solvents (e.g., MeOH) to assess solvent participation .

Q. What methodologies are effective for identifying and characterizing minor byproducts or regioisomers formed during the synthesis or reaction of this compound?

  • Methodological Answer : Employ preparative HPLC to isolate byproducts, followed by 2D NMR (COSY, HSQC) for structural elucidation. For regioisomers, use NOESY to distinguish substituent proximity. Single-crystal XRD is definitive for ambiguous structures (e.g., minor cyclohexene derivatives resolved via SHELXD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.